![molecular formula C15H17N5 B14179030 9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole CAS No. 872407-32-4](/img/structure/B14179030.png)
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole is a compound that features a tetrazole ring and a tetrahydrocarbazole moiety. Tetrazoles are nitrogen-rich heterocycles known for their electron-donating and electron-withdrawing properties, which make them valuable in various chemical and biological applications .
Méthodes De Préparation
The synthesis of 9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole can be approached through several methods. One common route involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents to achieve good yields .
Analyse Des Réactions Chimiques
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrahydrocarbazole moiety.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring. Common reagents used in these reactions include molecular iodine, ammonia, and sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Explored for its potential as a drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a platform for virtual screening.
Mécanisme D'action
The mechanism of action of 9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole involves its interaction with various molecular targets and pathways. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This compound can interact with enzymes and receptors via non-covalent interactions, leading to a wide range of biological effects .
Comparaison Avec Des Composés Similaires
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1H-tetrazole: Known for its high acidic nature and resonance stabilization.
2,5-di(2H-tetrazol-5-yl)terephthalic acid: Used in the synthesis of metal-organic frameworks.
4-[2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl]benzoic acid derivatives: Investigated for their antibacterial and anticancer activities. The uniqueness of this compound lies in its combination of the tetrazole ring and tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
872407-32-4 |
|---|---|
Formule moléculaire |
C15H17N5 |
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C15H17N5/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)20(13)10-9-15-16-18-19-17-15/h1,3,5,7H,2,4,6,8-10H2,(H,16,17,18,19) |
Clé InChI |
UIGRFRIPXUPBJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC4=NNN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


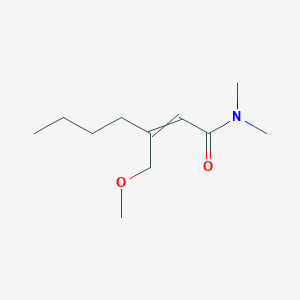


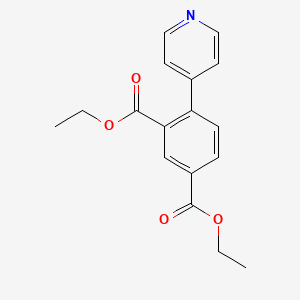
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

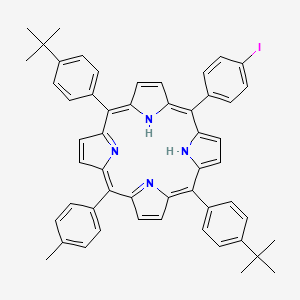
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
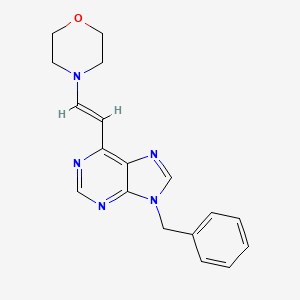
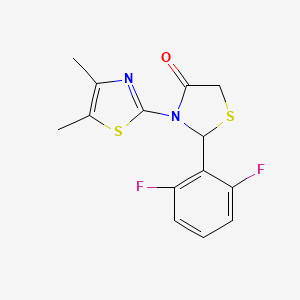
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
